

Ethyl Vanillin Propylene Glycol Acetal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol*

Cat. No.: B1330019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin propylene glycol acetal, systematically known as **2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol**, is a synthetic compound valued for its characteristic sweet, creamy, and vanilla-like aroma. It serves as a stable and less discoloring alternative to ethyl vanillin in various applications, particularly in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical methodologies related to ethyl vanillin propylene glycol acetal, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of ethyl vanillin propylene glycol acetal are summarized below, providing essential data for its handling, formulation, and analysis.

General and Physical Properties

Property	Value	Reference
Chemical Name	2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol	[1]
Synonyms	Ethylvanillin propylene glycol acetal, EVPG acetal	[2]
CAS Number	68527-76-4	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[2]
Molecular Weight	224.25 g/mol	[2]
Appearance	Colorless to slightly yellow viscous liquid	[2]
Odor	Sweet, vanilla-like	[2]
Taste	Smokey, not creamy-guaiacol	[2]

Technical Data

Property	Value	Reference
Boiling Point	>160 °C at 1.0 mmHg	[2]
Flash Point	>93.3 °C (>200.0 °F) Closed Cup	[2]
Specific Gravity	1.1580 to 1.1680 @ 25.00 °C	[1]
Refractive Index	1.5260 to 1.5360 @ 20.00 °C	[1]
Vapor Pressure	0.00002 mm Hg at 25 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and oils.	[2]
logP (o/w)	1.7 (estimated)	[1]
Stability	Stable in alkali with little discoloration.	[1]

Experimental Protocols

Synthesis of Ethyl Vanillin Propylene Glycol Acetal

The synthesis of ethyl vanillin propylene glycol acetal is typically achieved through the acid-catalyzed acetalization of ethyl vanillin with propylene glycol. The following protocol is a generalized procedure based on available literature.

Materials:

- Ethyl vanillin ($C_9H_{10}O_3$)
- Propylene glycol ($C_3H_8O_2$)
- Acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid)
- Anhydrous solvent (e.g., toluene)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl vanillin in a suitable amount of anhydrous toluene.
- Addition of Reagents: Add an excess of propylene glycol (typically 1.5 to 2 molar equivalents) to the flask.
- Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., 0.01 to 0.05 molar equivalents of p-toluenesulfonic acid).

- Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
 - Wash the organic layer with brine to remove any remaining aqueous impurities.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
- Purification:
 - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
 - Purify the crude product by vacuum distillation to obtain the pure ethyl vanillin propylene glycol acetal.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and quantification of ethyl vanillin propylene glycol acetal.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

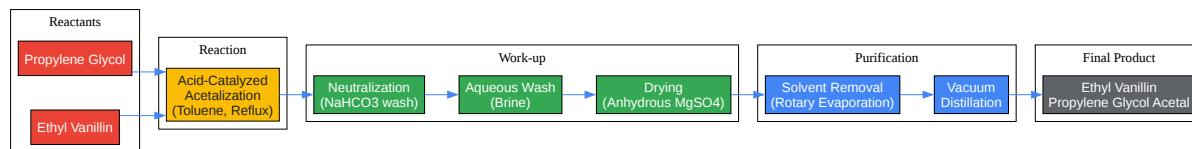
High-Performance Liquid Chromatography (HPLC):

HPLC can be used for the purity assessment and quantification of the compound.

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.[3][4]
- Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 280 nm).[3]
- Flow Rate: Typically 1.0 mL/min.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized acetal. While specific spectral data for ethyl vanillin propylene glycol acetal is not readily available in public databases, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds. The presence of two chiral centers in the molecule results in the formation of diastereomers, which may lead to more complex NMR spectra.[5]


Biological Activity and Applications in Drug Development

While primarily used as a flavoring agent in food, beverages, and pharmaceuticals to mask unpleasant tastes, some studies have investigated the biological effects of ethyl vanillin and its derivatives.[3][4]

Research in the context of e-cigarette aerosols has shown that ethyl vanillin propylene glycol acetal can activate transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels.^[5] These receptors are involved in sensory irritation and inflammatory responses. Further studies have indicated that, at high concentrations, the acetal may exhibit cytotoxic effects and impact mitochondrial function in respiratory epithelial cells.

For drug development professionals, the primary application of ethyl vanillin propylene glycol acetal lies in its use as an excipient to improve the palatability of oral formulations. Its stability in various conditions makes it a reliable choice for this purpose. However, its interaction with sensory receptors warrants consideration in the overall safety and tolerability assessment of a drug product.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for ethyl vanillin propylene glycol acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl vanillin propylene glycol acetal, 68527-76-4 [thegoodsentscompany.com]
- 2. bocsci.com [bocsci.com]
- 3. HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics [lhjyhxfc.mat-test.com]
- 4. s4science.at [s4science.at]
- 5. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl Vanillin Propylene Glycol Acetal: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330019#physicochemical-properties-of-ethyl-vanillin-propylene-glycol-acetal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com